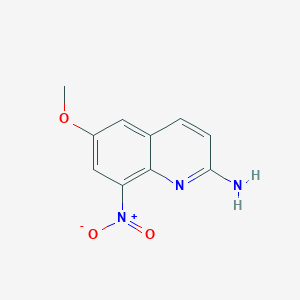

6-Methoxy-8-nitro-2-quinolinamine

Description

Context within Substituted Quinoline (B57606) Frameworks

The chemical character and utility of a quinoline derivative are heavily influenced by the nature and position of its substituents. nih.gov The framework of 6-Methoxy-8-nitro-2-quinolinamine features three key functional groups—methoxy (B1213986), nitro, and amino—each imparting distinct electronic and steric properties to the molecule.

The Methoxy Group (-OCH₃) at C-6: The presence of a methoxy group, an electron-donating group, is a common feature in many biologically active quinolines. Studies have shown that a methoxy group at position 6 can enhance the biological preference and activity of certain quinoline-based compounds compared to those with methyl groups or no substitution at all. nih.gov

The Nitro Group (-NO₂) at C-8: The nitro group is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the quinoline ring system. In synthesis, the 8-nitro group is often introduced to serve as a precursor to the 8-amino group via reduction, a critical step in the synthesis of many 8-aminoquinoline (B160924) antimalarials. mdpi.comacs.org

The Amino Group (-NH₂) at C-2: The amino group is an electron-donating group that can also act as a hydrogen bond donor. Its position at C-2 makes it a key site for further derivatization, allowing for the construction of more complex molecular architectures.

The specific arrangement of these groups in 6-Methoxy-8-nitro-2-quinolinamine creates a unique electronic landscape across the heterocyclic system, making it an interesting, albeit not extensively studied, building block in the vast family of substituted quinolines.

Significance of the Quinoline Heterocycle in Synthetic Organic Chemistry

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. numberanalytics.comnumberanalytics.comrsc.org First isolated from coal tar in 1834, its versatility has led to its incorporation into a vast array of functional molecules. numberanalytics.commdpi.com

The significance of the quinoline heterocycle stems from several key factors:

Synthetic Versatility: The quinoline ring can undergo a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for functionalization at multiple positions. nih.gov This adaptability is exploited in numerous classical and modern synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses to create diverse libraries of substituted quinolines. numberanalytics.comrsc.orgpharmaguideline.com

Biological Activity: Quinoline derivatives are the structural core of many pharmaceuticals. researchgate.net The aminoquinoline scaffold, for instance, has been the foundation of antimalarial drugs for decades. researchgate.net Beyond this, quinoline-based compounds have been developed as antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.netbrieflands.com

Material Science Applications: In the field of materials science, quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their specific optical and electrical properties. numberanalytics.comnumberanalytics.com

This broad applicability ensures that quinoline and its derivatives remain a focal point of intensive research and development. numberanalytics.comresearchgate.net

Overview of Research Directions for Substituted Quinoline Chemical Entities

Research into substituted quinolines is a dynamic and continuously evolving field, driven by the need for new therapeutic agents and advanced materials. rsc.orgresearchgate.net Current research directions are focused on several key areas:

Novel Synthetic Methodologies: Chemists are constantly developing more efficient, sustainable, and versatile methods for synthesizing functionalized quinolines. mdpi.com This includes the use of metal-catalyzed reactions, such as palladium- or copper-catalyzed C-H functionalization, and the development of one-pot multicomponent reactions that generate molecular complexity in a single step. mdpi.comresearchgate.net Ultrasound-assisted synthesis has also been explored as a way to improve yields and reaction times. nih.gov

Drug Discovery and Development: A primary focus of quinoline research is the discovery of new drug candidates. Scientists are designing and synthesizing novel quinoline derivatives to combat drug-resistant pathogens, target specific cancer cell lines, and address neurodegenerative diseases. researchgate.netrsc.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this area, helping to identify which substitutions and positions on the quinoline ring are most critical for a desired biological effect. nih.goveurekaselect.com

Broad-Spectrum Anti-Infectives: There is significant interest in developing quinoline-based compounds that are effective against a wide range of infectious agents. Research has explored the synthesis of 8-quinolinamines and their conjugates with amino acids to create broad-spectrum antimalarial, antileishmanial, and antimicrobial agents. acs.org

Neuroprotective Agents: The antioxidant properties of certain quinoline derivatives have made them promising candidates for the development of neuroprotective therapies against conditions like Alzheimer's and Parkinson's diseases. nih.gov

The exploration of compounds like 6-Methoxy-8-nitro-2-quinolinamine, even as synthetic intermediates, is part of this broader effort to expand the chemical space of quinoline derivatives and unlock new applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Methoxy-8-nitro-2-quinolinamine |

| 6-Methoxy-8-nitroquinoline (B1580621) |

| Primaquine |

| 6-methoxyquinolin-8-amine |

Properties

CAS No. |

64992-74-1 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

6-methoxy-8-nitroquinolin-2-amine |

InChI |

InChI=1S/C10H9N3O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3,(H2,11,12) |

InChI Key |

XFXSZTHZHKQTEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 8 Nitro 2 Quinolinamine and Analogs

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). uzh.chlibretexts.org The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. uobabylon.edu.iqyoutube.com In organic molecules like 6-Methoxy-8-nitro-2-quinolinamine, these promotions primarily involve π electrons in conjugated systems and non-bonding (n) electrons on heteroatoms like nitrogen and oxygen. libretexts.orgtanta.edu.eg

The quinoline (B57606) ring system itself is a chromophore, an atomic group that gives rise to electronic transitions. uobabylon.edu.iqtanta.edu.eg The electronic spectrum of quinoline derivatives is characterized by several absorption bands corresponding to different electronic transitions, mainly π → π* and n → π* transitions. uzh.chresearchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. uzh.ch For aromatic systems like quinoline, these bands are often observed in the 280 to 510 nm range. researchgate.net

n → π Transitions:* These occur when a non-bonding electron (e.g., from the lone pairs on the nitrogen or oxygen atoms) is promoted to a π* anti-bonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The presence of substituents on the quinoline core significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Auxochromes, such as the methoxy (B1213986) (-OCH3) and amino (-NH2) groups, are electron-donating groups that can cause a bathochromic shift (red shift), moving the absorption maximum to a longer wavelength. uobabylon.edu.iqtanta.edu.eg Conversely, the nitro (-NO2) group is a strong electron-withdrawing group that also extends the conjugation and typically results in a significant red shift. researchgate.net The combined effect of these substituents in 6-Methoxy-8-nitro-2-quinolinamine is expected to produce a complex spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted quinoline.

Studies on analogous nitroquinoline derivatives have demonstrated characteristic absorption patterns. For instance, various nitroquinoline derivatives synthesized via multicomponent reactions showed UV-Vis absorption in ethanol, highlighting the influence of different substitutions on their electronic properties. researchgate.net The solvent can also play a critical role, as changes in solvent polarity can stabilize the ground or excited state differently, leading to shifts in λmax. tanta.edu.eg

Table 1: Illustrative UV-Vis Absorption Data for Quinoline Analogs This table presents data from related compounds to illustrate typical spectroscopic values for this class of molecules.

| Compound | Solvent | λmax (nm) | Transition Type (Likely) | Reference |

|---|---|---|---|---|

| Quinoline | Ethanol | ~313 | π → π | researchgate.net |

| Nitroquinoline Analog | Ethanol | 300-500 | π → π | researchgate.net |

| Aminoquinoline Analog | Ethanol | ~350 | π → π | researchgate.net |

| 6-methyl-4-[2-(p-nitrophenyl)hydrazino]quinoline-1-oxide | Not Specified | ~450 | π → π | spectrabase.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. nih.govchempap.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M+•). This ion is often unstable and breaks down into smaller, characteristic fragment ions.

For quinoline derivatives, a primary fragmentation pathway is the loss of a molecule of hydrogen cyanide (HCN, 27 mass units). chempap.orgrsc.org However, the substituents on the quinoline ring dictate the major fragmentation routes. cdnsciencepub.com

In the case of 6-Methoxy-8-nitro-2-quinolinamine, several key fragmentation processes can be predicted based on studies of related methoxy- and nitro-quinolines:

Loss from the Methoxy Group: Methoxy-substituted quinolines commonly exhibit the loss of a methyl radical (•CH3, 15 u) to form an [M-15]+ ion, followed by the expulsion of a carbon monoxide (CO, 28 u) molecule to yield an [M-15-28]+ or [M-43]+ fragment. cdnsciencepub.com Another pathway involves the loss of a formyl radical (•CHO, 29 u). cdnsciencepub.com

Loss from the Nitro Group: The nitro group can be lost as •NO2 (46 u) or as NO (30 u).

Loss from the Amino Group: The 2-amino group can influence fragmentation, potentially involving the initial loss of HCN.

Combined Losses: Complex fragmentation involving the sequential or combined loss of fragments from all substituents is also highly probable.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of ions with very high accuracy, allowing for the calculation of the elemental composition of the parent molecule and its fragments. nih.gov This helps to distinguish between ions that may have the same nominal mass but different chemical formulas.

Table 2: Common Fragment Ions Observed in the Mass Spectra of Methoxyquinoline Analogs This table presents fragmentation data from related compounds to illustrate typical mass spectrometric behavior.

| Parent Compound Class | Fragment Ion | m/z of Lost Neutral(s) | Proposed Structure of Lost Neutral(s) | Reference |

|---|---|---|---|---|

| Methoxyquinolines | [M-15]+ | 15 | •CH3 | cdnsciencepub.com |

| Methoxyquinolines | [M-29]+ | 29 | •CHO | cdnsciencepub.com |

| Methoxyquinolines | [M-43]+ | 43 | •CH3 + CO | cdnsciencepub.com |

| Quinoline | [M-27]+ | 27 | HCN | chempap.orgrsc.org |

X-ray Diffraction Analysis for Solid-State Structure Determination (for quinoline compounds)

While spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray diffraction (XRD) offers the definitive determination of a molecule's three-dimensional structure in the solid state. researchgate.netmdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. researchgate.net Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding, π–π stacking, and van der Waals forces, which govern the macroscopic properties of the solid material. acs.org

Although a crystal structure for 6-Methoxy-8-nitro-2-quinolinamine is not publicly available, analysis of related quinoline compounds provides a clear picture of the structural features one might expect. nih.gov X-ray studies on various quinoline derivatives have revealed common crystal systems, including monoclinic and triclinic. researchgate.net For example, a study on 5,8-quinolinedione (B78156) derivatives confirmed their crystal structures using XRD. mdpi.com Similarly, the structures of several other complex quinoline derivatives have been unambiguously determined by single-crystal X-ray analysis, providing insight into their exact molecular conformation and intermolecular interactions. nih.govresearchgate.net

For 6-Methoxy-8-nitro-2-quinolinamine, one would anticipate the quinoline ring system to be largely planar. The substituents, particularly the nitro group, may be slightly twisted out of the plane of the aromatic ring. A key feature of the crystal packing would likely be intermolecular hydrogen bonds involving the amino group (-NH2) as a donor and the oxygen atoms of the nitro (-NO2) or methoxy (-OCH3) groups, or the quinoline nitrogen, as acceptors. Additionally, π–π stacking interactions between the aromatic quinoline rings of adjacent molecules are a common feature in the crystal packing of such compounds. acs.org

Table 3: Example Crystallographic Data for Representative Quinoline Compounds This table presents crystallographic data from related structures to illustrate typical solid-state parameters for this class of molecules.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Triclinic | P-1 | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| 9-(8-nitroquinolin-7-yl)-9H-carbazole | Not Specified | Not Specified | Determined by single-crystal X-ray | nih.gov |

| [Co(dqp)2]3+ (dqp = 2,6-di(quinolin-8-yl)pyridine) | Not Specified | Not Specified | π-π interactions | acs.org |

Following a comprehensive search for scientific literature, no specific computational and theoretical studies focused solely on the chemical compound “6-Methoxy-8-nitro-2-quinolinamine” could be located. The existing research provides computational analyses for related quinoline derivatives, but not for the exact molecule specified in the request.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate findings and data tables for "6-Methoxy-8-nitro-2-quinolinamine" that would adhere to the strict outline provided. Creating content based on related but different molecules would violate the core instruction to focus exclusively on "6-Methoxy-8-nitro-2-quinolinamine" and would not be scientifically accurate.

The available literature includes studies on similar structures, such as 2-Methyl-8-nitroquinoline researchgate.net, 8-Amino-6-Methoxy Quinolinium Picrate researchgate.net, and other quinoline derivatives researchgate.netresearchgate.netmdpi.comchemrxiv.org. These studies employ the requested computational methods, including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, electronic properties (HOMO-LUMO, MEP), Natural Bond Orbital (NBO) analysis, and molecular docking researchgate.netresearchgate.netmdpi.com. However, the specific results of these analyses are unique to the molecules studied and cannot be extrapolated to "6-Methoxy-8-nitro-2-quinolinamine".

To fulfill the user's request for a thorough and scientifically accurate article based on the provided outline, dedicated computational research on "6-Methoxy-8-nitro-2-quinolinamine" would need to be performed and published. Without such source material, generating the article is not feasible while adhering to the instructions of accuracy and specificity.

Role of 6 Methoxy 8 Nitro 2 Quinolinamine As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Substituted Quinoline (B57606) Scaffolds

The quinoline ring system is a prominent scaffold in medicinal chemistry, and the development of methods to create functionalized derivatives is of significant interest. 6-Methoxy-8-nitro-2-quinolinamine is an ideal starting material for generating a variety of substituted quinoline structures. The presence of the nitro, methoxy (B1213986), and amino groups at specific positions on the quinoline core allows for a range of chemical transformations.

Classical methods for quinoline synthesis, such as the Skraup synthesis, often begin with substituted anilines to produce the core ring structure. For instance, the synthesis of related 6-methoxy-8-nitroquinolines can be achieved through the reaction of 4-alkoxy-2-nitroanilines with acrolein. acs.org The introduction of a 2-amino group provides an additional handle for synthetic modifications. This amino group can be introduced through various methods, and its presence significantly influences the reactivity of the quinoline ring, enabling the synthesis of diverse scaffolds that would be difficult to access otherwise.

The reactivity of the functional groups on 6-Methoxy-8-nitro-2-quinolinamine allows for the creation of a library of derivatives. For example, the nitro group at the C8 position can be readily reduced to an amine, yielding a diamino-quinoline derivative. This resulting 8-aminoquinoline (B160924) moiety is a key component in a number of biologically active compounds. acs.org Furthermore, the 2-amino group can undergo a variety of reactions, such as diazotization followed by substitution, to introduce a wide range of functional groups at this position.

The table below illustrates some of the potential transformations of 6-Methoxy-8-nitro-2-quinolinamine to form diverse quinoline scaffolds.

| Starting Material | Reagents and Conditions | Resulting Scaffold |

| 6-Methoxy-8-nitro-2-quinolinamine | Reduction (e.g., H₂, Pd/C) | 6-Methoxy-2,8-quinolinediamine |

| 6-Methoxy-8-nitro-2-quinolinamine | Diazotization (NaNO₂, HCl) then Sandmeyer Reaction (e.g., CuCl) | 2-Chloro-6-methoxy-8-nitroquinoline (B8790687) |

| 6-Methoxy-8-nitro-2-quinolinamine | Acylation (e.g., Acetic Anhydride) | N-(6-Methoxy-8-nitro-2-quinolyl)acetamide |

Contributions to the Development of Chemically Modified Quinoline Analogs

The strategic functionalization of the 6-Methoxy-8-nitro-2-quinolinamine core is instrumental in the development of novel, chemically modified quinoline analogs. The interplay between the electron-donating and electron-withdrawing groups governs the regioselectivity of further chemical reactions, allowing for precise modifications to the quinoline structure.

The development of new quinoline-based compounds is an active area of research. For example, various substituted quinolines have been synthesized and investigated for their potential applications. nih.gov The 6-methoxy group, in particular, has been noted for its favorable influence on the biological properties of some quinoline derivatives when compared to methyl or unsubstituted analogs. nih.gov

The 2-amino group of 6-Methoxy-8-nitro-2-quinolinamine is a key site for chemical modification. It can be alkylated, acylated, or used as a nucleophile in condensation reactions to attach various side chains. These modifications can dramatically alter the physicochemical properties of the resulting analogs, such as their solubility, lipophilicity, and ability to interact with biological targets. For instance, the synthesis of amino acid conjugates of related 8-quinolinamines has been reported, leading to compounds with a broad spectrum of biological activities. acs.org

The nitro group at the 8-position also plays a crucial role. Its strong electron-withdrawing nature influences the reactivity of the entire quinoline ring system. Furthermore, its reduction to an amino group, as mentioned previously, opens up another avenue for chemical diversification, such as the formation of amides, sulfonamides, or the introduction of new ring systems through cyclization reactions.

Integration into Multi-Step Synthesis Schemes for Complex Organic Molecules

Due to its inherent functionality, 6-Methoxy-8-nitro-2-quinolinamine is an excellent intermediate for integration into multi-step syntheses aimed at constructing complex organic molecules. The quinoline core is a feature of many natural products and designed molecules with intricate architectures. The ability to selectively manipulate the functional groups of this intermediate makes it a valuable component in a synthetic chemist's toolbox.

In a typical multi-step synthesis, a building block like 6-Methoxy-8-nitro-2-quinolinamine would be introduced early in the synthetic sequence. Each of its functional groups can be unmasked or reacted in a controlled manner to build up molecular complexity. For example, the 2-amino group could be protected while transformations are carried out on the nitro group or the quinoline ring itself. Subsequently, deprotection of the 2-amino group would allow for its elaboration in a later step.

The synthesis of complex heterocyclic systems often relies on the strategic use of functionalized intermediates. The development of efficient routes to poly-substituted aromatic compounds is an ongoing challenge in organic synthesis. researchgate.net Intermediates like 6-Methoxy-8-nitro-2-quinolinamine, with their well-defined substitution pattern, can simplify the synthetic route to such complex targets. For example, the synthesis of more elaborate fused heterocyclic systems could involve the annulation of another ring onto the quinoline core, using the existing functional groups to direct the cyclization.

The potential applications of this intermediate in multi-step synthesis are broad. The construction of novel materials, probes for chemical biology, or complex drug candidates could all benefit from the versatility of the 6-Methoxy-8-nitro-2-quinolinamine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.